

2-Chloro-5-methylpyridin-3-ol physicochemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-5-methylpyridin-3-ol

Cat. No.: B1415055

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-5-methylpyridin-3-ol**

Introduction: Unveiling a Key Synthetic Intermediate

2-Chloro-5-methylpyridin-3-ol is a substituted pyridine derivative that serves as a valuable intermediate in the synthesis of complex organic molecules.^[1] Its unique arrangement of a chloro group, a methyl group, and a hydroxyl group on the pyridine core imparts a specific reactivity profile, making it a crucial building block for researchers in medicinal chemistry and agrochemical development.^{[1][2]} Professionals in these fields frequently utilize such halogenated heterocycles to construct novel compounds with potential biological activity, including those targeting the central nervous system or possessing antibacterial and antifungal properties.^{[1][3]}

This guide offers a comprehensive overview of the essential physicochemical properties of **2-Chloro-5-methylpyridin-3-ol**. As a senior application scientist, the objective is not merely to present data but to provide a cohesive narrative that explains the "why" behind the numbers and protocols. We will delve into the compound's structural characteristics, spectroscopic signature, and safe handling procedures. Furthermore, this document outlines a self-validating analytical workflow designed to ensure the identity, purity, and quality of the material, a critical process for any rigorous drug development or research program.

Core Molecular and Physical Properties

A complete understanding of a chemical entity begins with its fundamental identifiers and physical characteristics. These data points are foundational for everything from reaction stoichiometry calculations to predicting its behavior in various solvent systems.

Compound Identification

The following table summarizes the key identifiers for **2-Chloro-5-methylpyridin-3-ol**.

Identifier	Value	Source
CAS Number	910649-59-1	[4]
Molecular Formula	C ₆ H ₆ ClNO	[4] [5]
Molecular Weight	143.57 g/mol	[4]
InChI	1S/C6H6ClNO/c1-4-2-5(9)6(7)8-3-4/h2-3,9H,1H3	[4] [5]
InChIKey	XEDIIPSWUBXIAY-UHFFFAOYSA-N	[4] [5]
SMILES String	Cc1cnc(Cl)c(O)c1	[4] [5]
MDL Number	MFCD09839272	[4]

Physicochemical Data

The compound's physical state, solubility, and storage conditions are critical for its practical application in a laboratory setting.

Property	Value	Source
Physical Form	Solid	
Predicted XlogP	1.8	[5] [6]
Storage Temperature	4°C, stored under nitrogen	
Purity	Typically ≥98%	

The predicted XlogP value of 1.8 suggests that the molecule has a moderate degree of lipophilicity, indicating it will be sparingly soluble in water but should exhibit good solubility in common organic solvents like dichloromethane, ethyl acetate, and methanol. The requirement for refrigerated storage under an inert nitrogen atmosphere points to potential sensitivity to oxidation or degradation at ambient temperatures.

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides an empirical fingerprint of a molecule, allowing for unambiguous structural confirmation and purity assessment. While a complete experimental dataset for **2-Chloro-5-methylpyridin-3-ol** is not publicly available, we can infer its expected spectral characteristics based on its structure and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments:
 - A singlet for the methyl (CH_3) protons, likely in the range of 2.2-2.4 ppm.
 - Two distinct signals for the aromatic protons on the pyridine ring. Based on the structure, these would be at positions 4 and 6. Their chemical shifts would likely appear between 7.0 and 8.5 ppm.
 - A broad singlet for the hydroxyl (OH) proton, the chemical shift of which is highly dependent on solvent and concentration but could range from 5.0 to 10.0 ppm.

For a related compound, 2-Chloro-5-methylpyridine, the reported ^1H NMR signals are at 8.18, 7.45, 7.13, and 2.27 ppm.[7] The introduction of a hydroxyl group at the 3-position in our target molecule would be expected to influence the chemical shifts of the adjacent ring protons due to its electron-donating character.

- ^{13}C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.

- Expected Molecular Ion: For **2-Chloro-5-methylpyridin-3-ol** (C_6H_6ClNO), the mass spectrometer would detect a molecular ion peak $[M]^+$. Due to the natural isotopic abundance of chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio), a characteristic isotopic pattern is expected:
 - $[M]^+$ peak at $m/z \approx 143.01$ (for the ^{35}Cl isotope).
 - $[M+2]^+$ peak at $m/z \approx 145.01$ (for the ^{37}Cl isotope) with approximately one-third the intensity of the $[M]^+$ peak.
- Predicted Data: The predicted monoisotopic mass is 143.0138 Da.^[5] Predicted adducts include $[M+H]^+$ at m/z 144.02108 and $[M+Na]^+$ at m/z 166.00302.^[5]

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies. Key expected absorption bands include:

- O-H Stretch: A broad band in the region of 3200-3600 cm^{-1} corresponding to the hydroxyl group.
- C-H Stretch (Aromatic/Aliphatic): Signals around 3000-3100 cm^{-1} (aromatic) and 2850-3000 cm^{-1} (methyl).
- C=C and C=N Stretch: Aromatic ring vibrations in the 1400-1600 cm^{-1} region.
- C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm^{-1} .

Synthesis and Reactivity Insights

While specific synthesis routes for **2-Chloro-5-methylpyridin-3-ol** are proprietary, the synthesis of its parent compound, 2-chloro-5-methylpyridine, provides valuable context. A

common industrial method involves the diazotization of 2-amino-5-methylpyridine followed by a Sandmeyer-type reaction.

A patented method describes dissolving 2-amino-5-methylpyridine in concentrated hydrochloric acid, saturating with HCl gas, and then reacting with nitric acid and thionyl chloride to yield the product.^[8] This highlights the robust chemical transformations required to produce these intermediates.

The reactivity of **2-Chloro-5-methylpyridin-3-ol** is governed by its functional groups:

- The chloro group is a leaving group, susceptible to nucleophilic aromatic substitution.
- The hydroxyl group can be deprotonated to form a phenoxide-like species, act as a nucleophile, or be converted into other functional groups.
- The pyridine nitrogen is basic and can be protonated or alkylated.

Safety, Handling, and Storage

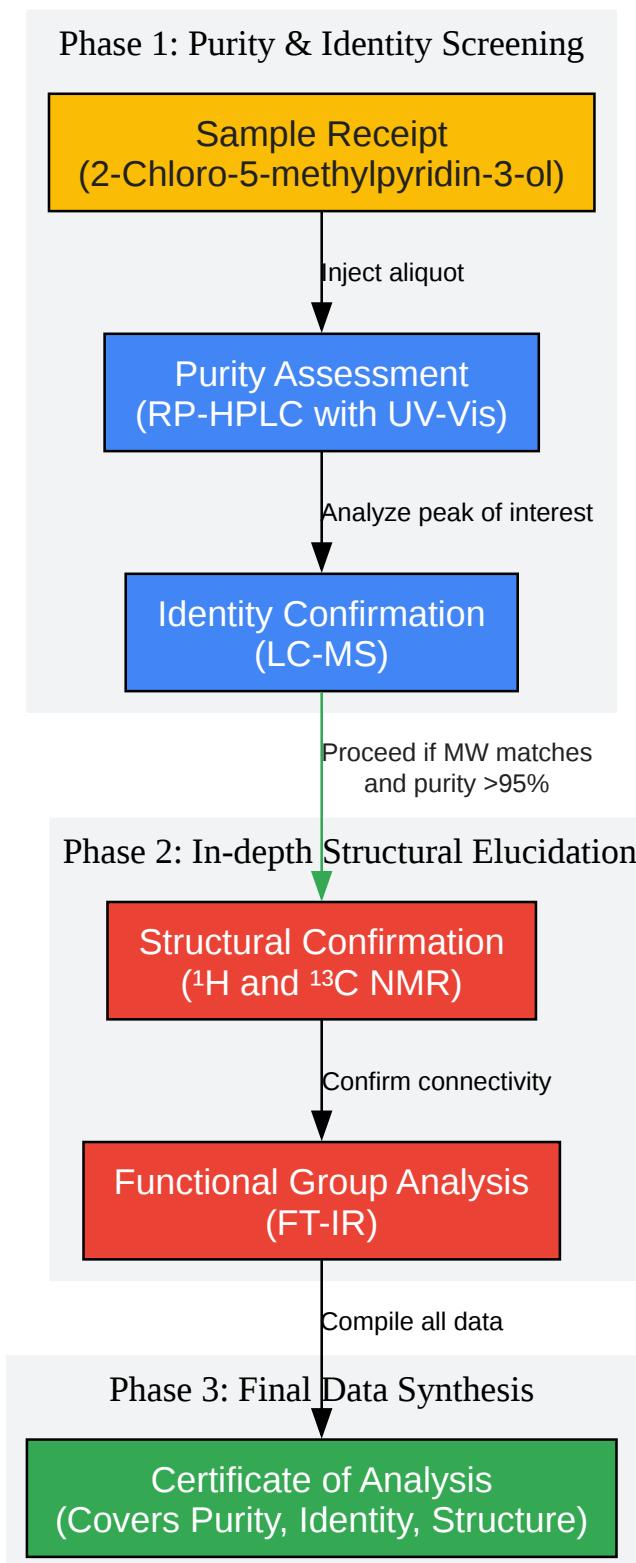
Proper handling is paramount when working with reactive chemical intermediates. **2-Chloro-5-methylpyridin-3-ol** is classified as hazardous.

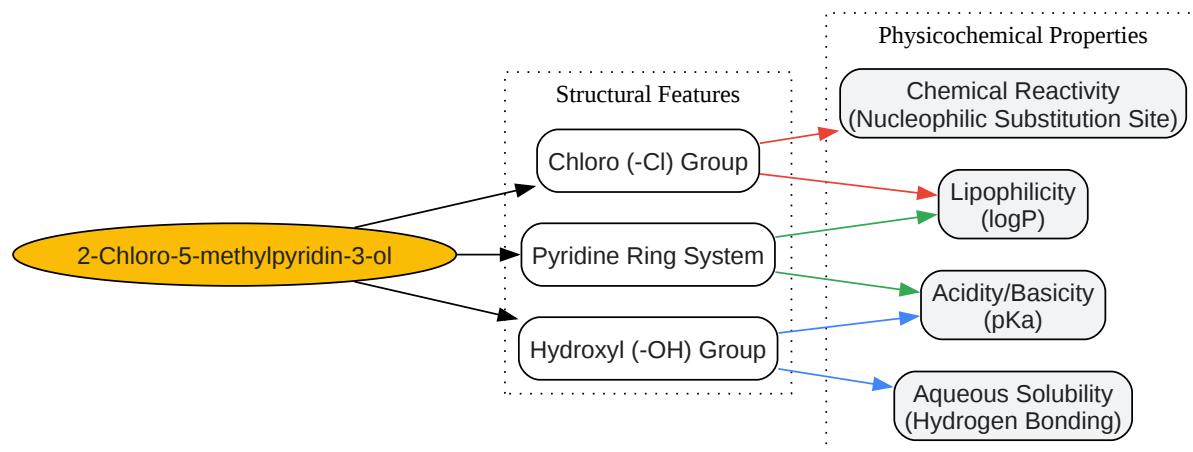
Hazard Identification

- Signal Word: Danger^[4]
- Hazard Statements:
 - H302: Harmful if swallowed.^[4]
 - H318: Causes serious eye damage.^[4]
 - H411: Toxic to aquatic life with long lasting effects.^[4]

Recommended Handling and PPE

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.^[9]


- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[10]
 - Skin Protection: Wear impervious gloves (e.g., nitrile) and protective clothing to prevent skin exposure.[9][10]
 - Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[10]
- Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[10]


Storage and Disposal

- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[10] As noted, refrigerated storage at 4°C under a nitrogen atmosphere is recommended for maintaining long-term stability.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11] Avoid release to the environment.[11]

A Self-Validating Analytical Workflow

To ensure the quality of a research compound, a multi-step analytical workflow is essential. Each step validates the findings of the others, creating a robust and trustworthy characterization package.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-5-methylpyridin-3-ol [myskinrecipes.com]
- 2. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 3. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-5-methylpyridin-3-ol AldrichCPR 910649-59-1 [sigmaaldrich.com]
- 5. PubChemLite - 2-chloro-5-methylpyridin-3-ol (C₆H₆CINO) [pubchemlite.lcsb.uni.lu]
- 6. 6-Chloro-5-methylpyridin-3-ol | C₆H₆CINO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-5-methylpyridine(18368-64-4) 1H NMR spectrum [chemicalbook.com]

- 8. CN105037255A - Synthesis method of 2-chloro-5-methyl pyridine - Google Patents
[patents.google.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. echemi.com [echemi.com]
- To cite this document: BenchChem. [2-Chloro-5-methylpyridin-3-ol physicochemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1415055#2-chloro-5-methylpyridin-3-ol-physicochemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com